molecular formula C8H8N2O B177598 1H-Benzimidazole-2-methanol CAS No. 4856-97-7

1H-Benzimidazole-2-methanol

Cat. No.: B177598
CAS No.: 4856-97-7
M. Wt: 148.16 g/mol
InChI Key: IAJLTMBBAVVMQO-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-methanol is a heterocyclic organic compound with the molecular formula C8H8N2O. It is a derivative of benzimidazole, which is known for its wide range of biological activities. The compound consists of a benzimidazole ring fused with a methanol group at the second position. This structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-methanol can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with formic acid, followed by the reduction of the resulting benzimidazole-2-carboxylic acid to yield this compound. Another method includes the cyclization of o-nitroaniline with formaldehyde under acidic conditions, followed by reduction.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic hydrogenation of benzimidazole-2-carboxylic acid derivatives. This method is preferred due to its efficiency and scalability. The reaction typically occurs under high pressure and temperature, using catalysts such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-2-methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form benzimidazole-2-carboxylic acid.

    Reduction: The compound can be reduced to form benzimidazole-2-methylamine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products:

    Oxidation: Benzimidazole-2-carboxylic acid.

    Reduction: Benzimidazole-2-methylamine.

    Substitution: Various substituted benzimidazole derivatives, depending on the substituent introduced.

Scientific Research Applications

1H-Benzimidazole-2-methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: It has potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1H-Benzimidazole-2-methanol can be compared with other benzimidazole derivatives, such as:

    Benzimidazole: The parent compound, which lacks the methanol group.

    2-Aminobenzimidazole: A derivative with an amino group at the second position.

    2-Methylbenzimidazole: A derivative with a methyl group at the second position.

Uniqueness: this compound is unique due to the presence of the methanol group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and properties make it a valuable building block for the synthesis of complex molecules and a promising candidate for the development of new therapeutic agents.

Properties

IUPAC Name

1H-benzimidazol-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJLTMBBAVVMQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197552
Record name 2-(Hydroxymethyl)-1H-benzimidazole
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Molecular Weight

148.16 g/mol
Source PubChem
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CAS No.

4856-97-7
Record name 1H-Benzimidazole-2-methanol
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Record name 1H-Benzimidazole-2-methanol
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Record name 4856-97-7
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Record name 2-(Hydroxymethyl)-1H-benzimidazole
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Record name 2-(hydroxymethyl)-1H-benzimidazole
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Record name 1H-Benzimidazole-2-methanol
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Synthesis routes and methods

Procedure details

To 150 ml. of 4N hydrochloric acid were added 10.8 gms. (100 mmoles.) of o-phenylenediamine and 11.4 gms. (150 mmoles.) of glycolic acid. The mixture was refluxed for 40 minutes. The solution then was cooled, filtered, and neutralized by the addition of concentrated ammonium hydroxide. The title compound precipitated and was filtered and dried to obtain 4 gms. of product.
Quantity
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100 mmol
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150 mmol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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